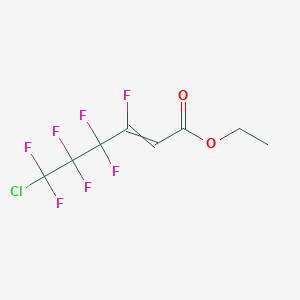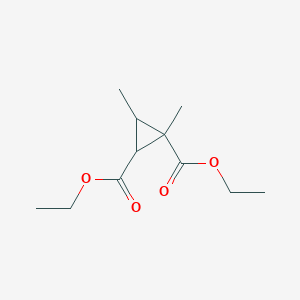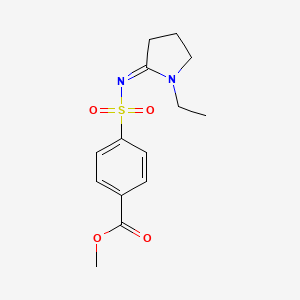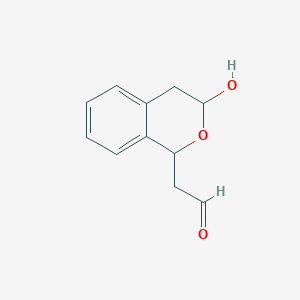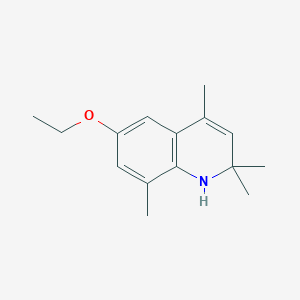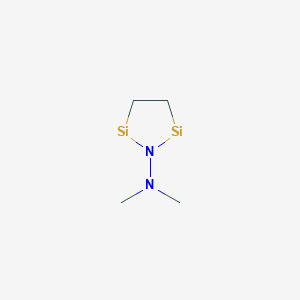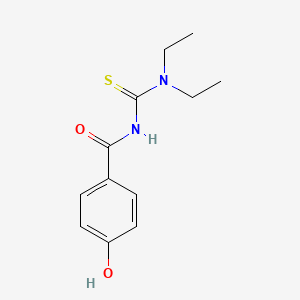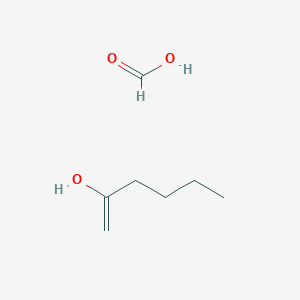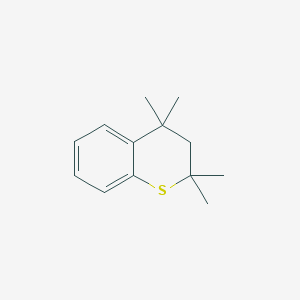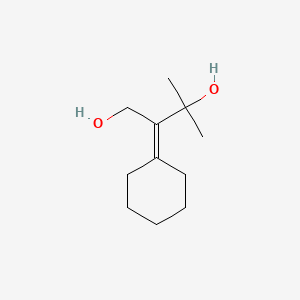
Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- is a chemical compound belonging to the isothiazole family. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro group, a methylethoxy group, and a trichloromethyl group attached to the isothiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- involves several steps. One common method includes the reaction of 4-chloro-3-(trichloromethyl)isothiazole with isopropyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium thiolate for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Isothiazole, 4-chloro-5-(1-methylethoxy)-3-(trichloromethyl)- can be compared with other isothiazole derivatives, such as:
Isothiazole, 4-chloro-3-(trichloromethyl)-: Lacks the methylethoxy group, leading to different chemical properties and reactivity.
Isothiazole, 5-(1-methylethoxy)-3-(trichloromethyl)-: Lacks the chloro group, affecting its substitution reactions.
Isothiazole, 4-chloro-5-(1-methylethoxy)-: Lacks the trichloromethyl group, impacting its oxidation and reduction reactions
Propriétés
Numéro CAS |
131947-11-0 |
|---|---|
Formule moléculaire |
C7H7Cl4NOS |
Poids moléculaire |
295.0 g/mol |
Nom IUPAC |
4-chloro-5-propan-2-yloxy-3-(trichloromethyl)-1,2-thiazole |
InChI |
InChI=1S/C7H7Cl4NOS/c1-3(2)13-6-4(8)5(12-14-6)7(9,10)11/h3H,1-2H3 |
Clé InChI |
VZLRDGKZPROSFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=NS1)C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


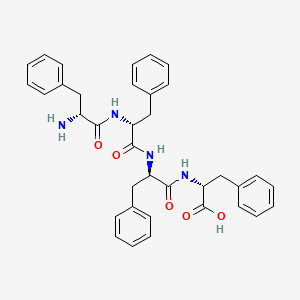
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
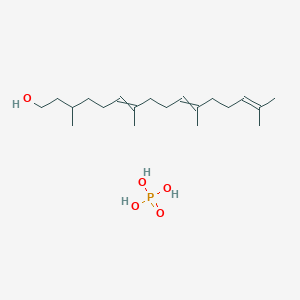
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
